molecular formula C6H7ClN2O B2614835 (6-Amino-5-chloropyridin-3-yl)methanol CAS No. 1251924-45-4

(6-Amino-5-chloropyridin-3-yl)methanol

Cat. No.: B2614835
CAS No.: 1251924-45-4
M. Wt: 158.59
InChI Key: GWHHLIXHBJDKJJ-UHFFFAOYSA-N
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Description

(6-Amino-5-chloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxymethyl group at the 3rd position of a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(6-Amino-5-chloropyridin-3-yl)methanol has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-chloropyridin-3-yl)methanol typically involves the chlorination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 3-hydroxymethylpyridine with chlorinating agents such as thionyl chloride to introduce the chlorine atom at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom with a thiol yields a thioether .

Mechanism of Action

The mechanism of action of (6-Amino-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Amino-5-chloropyridin-3-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-amino-5-chloropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHLIXHBJDKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-45-4
Record name (6-amino-5-chloropyridin-3-yl)methanol
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